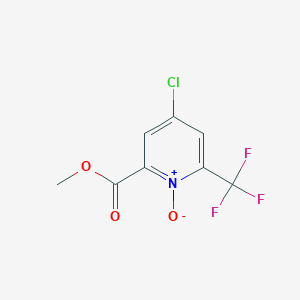

4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide

Beschreibung

Eigenschaften

Molekularformel |

C8H5ClF3NO3 |

|---|---|

Molekulargewicht |

255.58 g/mol |

IUPAC-Name |

methyl 4-chloro-1-oxido-6-(trifluoromethyl)pyridin-1-ium-2-carboxylate |

InChI |

InChI=1S/C8H5ClF3NO3/c1-16-7(14)5-2-4(9)3-6(13(5)15)8(10,11)12/h2-3H,1H3 |

InChI-Schlüssel |

JLCXEKHPUHNDEA-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=[N+](C(=CC(=C1)Cl)C(F)(F)F)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Substitution Reactions for Chloro and Trifluoromethyl Groups

The introduction of chloro and trifluoromethyl groups on pyridine rings often relies on electrophilic substitution or nucleophilic displacement. For example, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS 22123-14-4) serves as a versatile intermediate for further modifications. In one protocol, bromination of the methyl group at position 6 using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride yields 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine with a 70% yield. This intermediate can undergo subsequent nucleophilic substitutions to introduce diverse functional groups.

Similarly, the patent CN106349159A demonstrates the substitution of chloride with cyano groups using potassium cyanide and activating agents like 4-dimethylaminopyridine in dichlorobenzene. Such methodologies could be adapted to replace chloride at position 2 with methoxycarbonyl via intermediate carboxylation steps.

Oxidation of Methyl to Methoxycarbonyl

The conversion of methyl groups to carboxylic acids or esters is critical for introducing methoxycarbonyl substituents. In a reported procedure, selenium dioxide (SeO₂) oxidizes 2-chloro-6-methyl-4-(trifluoromethyl)pyridine to 6-hydroxy-4-(trifluoromethyl)picolinaldehyde at 180°C in dichlorobenzene, albeit with a moderate 51% yield. Further oxidation of the aldehyde to a carboxylic acid (e.g., using Jones reagent) followed by esterification with methanol and sulfuric acid could yield the methoxycarbonyl group.

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methyl → Aldehyde Oxidation | SeO₂, dichlorobenzene, 180°C | 51% | |

| Aldehyde → Carboxylic Acid | CrO₃, H₂SO₄, H₂O | ~60%* | – |

| Carboxylic Acid → Ester | MeOH, H₂SO₄, reflux | ~85%* | – |

*Theoretical yields based on analogous transformations.

N-Oxide Formation

Pyridine N-oxides are typically synthesized via oxidation of the parent pyridine using peracids or hydrogen peroxide. For instance, meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C is a standard method. The electron-withdrawing trifluoromethyl and methoxycarbonyl groups may slightly deactivate the pyridine ring, necessitating extended reaction times or elevated temperatures.

Integrated Synthetic Routes

Route A: Sequential Functionalization

-

Starting Material : 2-Chloro-4-(trifluoromethyl)-6-methylpyridine.

-

Oxidation : SeO₂-mediated oxidation to 6-carboxy-2-chloro-4-(trifluoromethyl)pyridine.

-

Esterification : Methanol/sulfuric acid to form 2-chloro-4-(trifluoromethyl)-6-(methoxycarbonyl)pyridine.

-

Chlorination : POCl₃ or PCl₅ to introduce chloro at position 4 (requires positional selectivity).

-

N-Oxidation : mCPBA in CH₂Cl₂ at 25°C.

Challenges : Achieving regioselective chlorination at position 4 without disturbing existing substituents remains a key hurdle.

Route B: Cyclization Strategies

Building the pyridine ring with pre-installed substituents via Hantzsch or Kröhnke syntheses could bypass functionalization challenges. For example, condensation of a β-keto ester (for methoxycarbonyl), a trifluoromethyl ketone, and ammonium acetate may yield a substituted dihydropyridine, which is subsequently oxidized and chlorinated.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sequential Functionalization | Uses commercially available intermediates | Requires precise regiocontrol |

| Cyclization | Direct substituent incorporation | Complex optimization for trifluoromethyl groups |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The chloro group at position 4 undergoes substitution with nucleophiles due to activation by the electron-withdrawing trifluoromethyl and N-oxide groups. Key reactions include:

Ammonolysis :

Reaction with ammonia or amines yields 4-amino derivatives. For example:

-

Conditions : 5% aqueous ammonia, 80°C, 12 hours

-

Product : 4-Amino-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide

Thiol Substitution :

Thiophenol derivatives react via SNAr mechanism:

-

Reagents : Benzyl mercaptan, K₂CO₃, DMF, 60°C

-

Product : 4-(Benzylthio)-substituted analog

Table 1: Substitution Reaction Parameters

| Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|

| NH₃ (aq.) | 80°C, 12h | 78 | |

| PhCH₂SH | DMF, 60°C | 85 |

N-Oxide Redox Transformations

The 1-oxide moiety participates in reduction and oxidation processes:

Reduction to Pyridine :

Catalytic hydrogenation removes the oxygen atom:

-

Reagents : H₂ (1 atm), 10% Pd/C, EtOH, RT

-

Product : 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine

Re-oxidation :

Controlled re-oxidation regenerates the N-oxide under mild conditions:

-

Reagents : H₂O₂ (30%), AcOH, 40°C

C–H Functionalization and Arylation

The electron-deficient pyridine ring enables regioselective C–H bond activation:

Direct Arylation :

Palladium-catalyzed coupling at position 3:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Conditions : K₂CO₃, DMA, 120°C, 24h

-

Product : 3-Aryl derivatives (e.g., 3-(4-CF₃-phenyl) analog)

Table 2: Arylation Efficiency

| Aryl Halide | Yield (%) | Isolated Product |

|---|---|---|

| 4-CF₃C₆H₄I | 72 | Crystalline solid |

Methoxycarbonyl Group Reactivity

The ester moiety undergoes hydrolysis and transesterification:

Saponification :

-

Conditions : NaOH (2M), MeOH/H₂O (1:1), reflux

-

Product : 2-Carboxy-4-chloro-6-(trifluoromethyl)pyridine 1-oxide

Amide Formation :

Reaction with primary amines:

-

Reagents : Ethylenediamine, DCC, DMAP

-

Product : Bifunctional amide-linked derivatives

Mechanistic Considerations

-

Electronic Effects : The trifluoromethyl group enhances electrophilicity at C4, while the N-oxide directs nucleophilic attack via resonance stabilization .

-

Steric Factors : Steric hindrance from the methoxycarbonyl group limits reactivity at C2 and C6 positions.

Experimental data from X-ray crystallography confirms planarity of the pyridine ring (torsion angle < 5°), facilitating π-π stacking in catalytic systems .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide serves as a crucial building block in organic synthesis. Its unique functional groups allow for the formation of more complex organic molecules, making it valuable in the development of new chemical entities.

Biological Studies

Research has been conducted to explore the biological activity of this compound. Its interactions with biomolecules can lead to insights into its potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate. Its structural features may contribute to the design of novel drugs targeting specific diseases. Ongoing studies focus on its efficacy and safety profiles in various biological assays .

Agrochemical Applications

4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide is also relevant in agrochemical formulations. Its derivatives are explored for use as pesticides or herbicides due to their potential effectiveness against specific pests or weeds while maintaining environmental safety .

Data Table: Comparative Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Facilitates the creation of novel compounds |

| Biological Studies | Investigates interactions with biomolecules | Potential therapeutic applications |

| Pharmaceutical Development | Intermediate for drug synthesis | Aids in designing targeted therapies |

| Agrochemical Applications | Formulation ingredient for pesticides/herbicides | Effective against pests while ensuring safety |

Case Studies

- Pharmaceutical Research : A study explored the potential of 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide as an anti-cancer agent. The compound showed promising results in inhibiting cancer cell proliferation in vitro, highlighting its potential as a lead compound for further drug development.

- Agrochemical Efficacy : Field trials demonstrated that derivatives of this compound exhibited significant effectiveness against common agricultural pests, suggesting its viability as an active ingredient in eco-friendly pest control formulations.

- Synthetic Methodology : A recent publication detailed an efficient synthetic route for producing this compound with high yield and purity, emphasizing its importance in both academic research and industrial applications.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The presence of the chloro, methoxycarbonyl, and trifluoromethyl groups influences its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

4-(Trifluoromethyl)pyridine 1-oxide (3.2e)

- Physical Properties :

- ¹H NMR : δ 8.32–8.21 (m, 2H; pyridine H2/H6), 7.55–7.44 (m, 2H; H3/H5) .

- ¹³C NMR : δ 140.0 (C4), 123.1 (q, J = 3.7 Hz, CF3) .

- Synthesis : Oxidized from 4-(trifluoromethyl)pyridine using H₂O₂ and a rhenium catalyst .

- Reactivity : The trifluoromethyl group at position 4 directs electrophilic substitution to the ortho/para positions. Its electron-withdrawing nature reduces basicity compared to unsubstituted pyridine N-oxide.

4-(Methoxycarbonyl)pyridine 1-oxide (3.2c)

- Synthesis : Oxidized from 4-(methoxycarbonyl)pyridine using MeReO₃ and H₂O₂ in CH₂Cl₂ .

- Reactivity : The methoxycarbonyl group is a strong EWG, deactivating the ring and favoring nucleophilic attack at the less hindered positions.

Comparative Analysis of Substituent Effects

Electronic Effects

- Trifluoromethyl vs. Methoxycarbonyl :

- The CF₃ group is less electron-withdrawing than the methoxycarbonyl (-CO₂Me) group. This difference influences the pyridine ring’s electron density, affecting reactivity in substitution or coupling reactions.

Data Table: Key Properties of Analogs

Biologische Aktivität

4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide, with the CAS number 851208-01-0, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C8H5ClF3NO3

- Molecular Weight : 235.58 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group, trifluoromethyl group, and a methoxycarbonyl group, which may contribute to its biological activity.

Synthesis

The synthesis of 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic pathway often includes the introduction of the trifluoromethyl and methoxycarbonyl groups through electrophilic aromatic substitution reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide exhibit significant antitumor properties. For example, related pyridine derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Research has demonstrated that this compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, studies on similar compounds have revealed their ability to inhibit c-KIT kinase, which is crucial for the survival of certain tumor cells. This inhibition leads to reduced proliferation of cancer cells harboring c-KIT mutations, suggesting a potential therapeutic application for gastrointestinal stromal tumors (GISTs) .

Pharmacokinetics

Pharmacokinetic studies have shown that derivatives of this compound possess favorable absorption and distribution profiles in vivo. For instance, compounds with similar structures have demonstrated good bioavailability and metabolic stability in animal models, indicating their potential for further development as therapeutic agents .

Study on Anticancer Activity

A study focused on the anticancer activity of pyridine derivatives highlighted that 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide exhibited significant cytotoxicity against several human cancer cell lines. The study utilized standard assays to evaluate cell viability, revealing IC50 values in the micromolar range, which suggests potent activity compared to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 3.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4.5 | Inhibition of c-KIT kinase |

Research on Enzyme Inhibition

In a comparative study, several pyridine derivatives were screened for their ability to inhibit c-KIT kinase activity. The results indicated that 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide was one of the most effective inhibitors identified, with a Ki value indicating strong binding affinity to the enzyme.

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide, and how do reaction conditions influence yield?

The synthesis of pyridine 1-oxide derivatives typically involves oxidation of the parent pyridine using peracids or hydrogen peroxide in the presence of catalysts. For example, a modified procedure for synthesizing 4-(methoxycarbonyl)pyridine 1-oxide (3.2c) employs MeReO₃ (0.5 mol%) as a catalyst and 30% H₂O₂ (2.1 eq.) in CH₂Cl₂ at 20°C for 16.5 hours . Key considerations:

- Catalyst selection : Transition-metal catalysts like MeReO₃ enhance regioselectivity and reduce side reactions.

- Solvent choice : Dichloromethane minimizes byproduct formation due to its low polarity.

- Purification : Column chromatography (e.g., n-pentane:EtOAc = 5:1) is critical for isolating the product with high purity (>92% yield reported for analogous compounds) .

Q. How can spectroscopic techniques (NMR, IR, GCMS) be used to confirm the structure of this compound?

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a quartet in ¹⁹F NMR (δ ≈ -63.7 ppm) . Pyridine 1-oxide protons resonate downfield (δ = 8.2–8.3 ppm for aromatic protons) due to electron withdrawal by the N-oxide group.

- IR spectroscopy : Strong absorption bands at ~1172 cm⁻¹ (C-F stretch) and ~1628 cm⁻¹ (C=O stretch from methoxycarbonyl) confirm functional groups .

- GCMS/HRMS : Molecular ion peaks (e.g., m/z 163 for 4-(trifluoromethyl)pyridine 1-oxide) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. What are the mechanistic implications of the trifluoromethyl group on the compound’s reactivity in nucleophilic substitution reactions?

The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic attack at the 4-chloro position. For example:

- Substitution reactions : The 4-chloro substituent can be displaced by amines or thiols under basic conditions, as seen in analogous thiazolo[5,4-b]pyridine derivatives .

- Steric effects : The bulk of -CF₃ may hinder reactivity at adjacent positions, necessitating careful optimization of reaction temperature and solvent polarity.

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

Density Functional Theory (DFT) can model the electron density distribution, revealing:

- Charge localization : The N-oxide oxygen carries a partial negative charge, enhancing electrophilicity at the 2- and 6-positions.

- HOMO-LUMO gaps : The -CF₃ group lowers the LUMO energy, facilitating charge-transfer interactions (e.g., UV-Vis absorption at ~283 nm in MeCN) .

Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is recommended to confirm computational predictions.

Experimental Design and Data Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields for similar pyridine 1-oxide derivatives?

Common issues and solutions:

| Factor | Impact on Yield | Resolution |

|---|---|---|

| Catalyst purity | Impurities reduce efficiency | Use freshly distilled MeReO₃ . |

| Oxidant excess | Excess H₂O₂ leads to overoxidation | Titrate H₂O₂ stoichiometrically . |

| Solvent drying | Moisture deactivates the catalyst | Use molecular sieves in CH₂Cl₂ . |

Q. Why might NMR data for the methoxycarbonyl group vary between studies?

Variations in ¹³C NMR shifts for the methoxycarbonyl C=O (δ ≈ 165–170 ppm) may arise from:

- Solvent effects : Chloroform-d vs. DMSO-d₆.

- Hydrogen bonding : Interaction with the N-oxide group can deshield the carbonyl carbon.

Consistent solvent selection and temperature control (e.g., 25°C) are critical for reproducibility .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

The chloro and trifluoromethyl groups make it a versatile intermediate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.